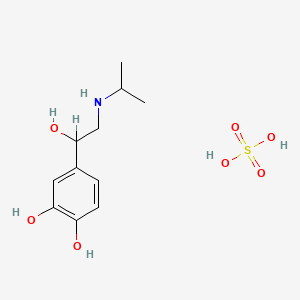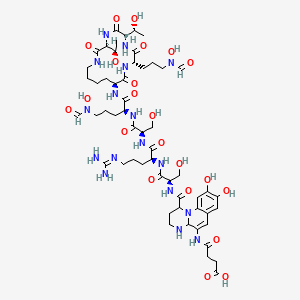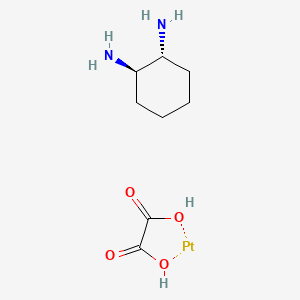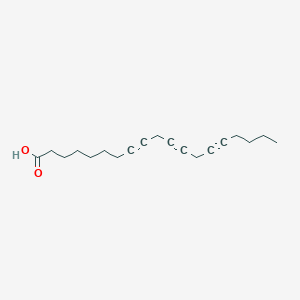
5-(4-hydroxyphenyl)pentanoic Acid
Overview
Description
5-(4-hydroxyphenyl)pentanoic acid is a medium-chain fatty acid with the molecular formula C11H14O3. It is characterized by the presence of a hydroxyphenyl group attached to a pentanoic acid chain. This compound is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .
Mechanism of Action
Target of Action
5-(4-hydroxyphenyl)pentanoic Acid is a medium-chain fatty acid . .
Biochemical Pathways
As a medium-chain fatty acid, it may be involved in lipid metabolism and other related pathways .
Result of Action
As a medium-chain fatty acid, it may have various effects on cellular metabolism and other biological processes .
Biochemical Analysis
Biochemical Properties
5-(4-Hydroxyphenyl)pentanoic acid plays a significant role in biochemical reactions, particularly as a Bronsted acid, capable of donating a proton to an acceptor . It interacts with enzymes and proteins involved in metabolic processes, including those that facilitate the breakdown and synthesis of fatty acids. The compound’s hydroxyl group allows it to form hydrogen bonds with other biomolecules, influencing its reactivity and interactions within biological systems .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. This compound can alter gene expression and cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis . Its effects on cellular function are mediated through its interactions with specific proteins and enzymes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to donate a proton makes it a key player in acid-base reactions, which are crucial for maintaining cellular homeostasis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular processes and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on metabolic processes, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels. These studies help to determine the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, influencing the synthesis and breakdown of fatty acids . The compound can also affect metabolic flux and metabolite levels, altering the balance of various biochemical reactions within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s transport and distribution are crucial for its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding its subcellular localization helps to elucidate its role in various cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxyphenyl)pentanoic acid typically involves the condensation reaction between phenol and levulinic acid. This reaction requires the presence of a Bronsted acid as a catalyst. The reaction mechanism involves the preliminary formation of a mono-phenolic acid intermediate via activation of the levulinic acid ketone group, followed by the nucleophilic attack of phenol and the acid-catalyzed loss of a water molecule .
Industrial Production Methods
Industrial production of this compound can be achieved through the catalytic synthesis involving homogeneous or heterogeneous catalysis. The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the desired product. The use of alkyl levulinates as starting materials has also been explored for the synthesis of new classes of biopolymers .
Chemical Reactions Analysis
Types of Reactions
5-(4-hydroxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenylpentanoic acids.
Scientific Research Applications
5-(4-hydroxyphenyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of biopolymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Diphenolic acid (4,4-bis(4-hydroxyphenyl)pentanoic acid): Similar in structure but with two hydroxyphenyl groups.
Levulinic acid derivatives: Compounds derived from levulinic acid with similar functional groups.
Uniqueness
5-(4-hydroxyphenyl)pentanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its role as a Bronsted acid and its potential for industrial applications make it a valuable compound in various fields .
Properties
IUPAC Name |
5-(4-hydroxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8,12H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSJQFONKASLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426836 | |
| Record name | 5-(4-hydroxyphenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4654-08-4 | |
| Record name | 5-(4-hydroxyphenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4654-08-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 5-(4-hydroxyphenyl)pentanoic acid as described in the research?
A1: While this compound itself is not the primary focus of the research, it is identified as a significant metabolite of 4-n-nonylphenol in rainbow trout. This finding contributes to understanding the metabolic fate of 4-n-nonylphenol, an environmental contaminant, in biological systems.
Q2: How was this compound detected and identified in the study on rainbow trout?
A2: The researchers utilized a combination of techniques for identification. Initially, radiolabeled 4-n-nonylphenol was administered to the trout, and metabolites were extracted from bile. High-performance liquid chromatography (HPLC) was employed to separate the metabolites. The presence of glucuronide conjugates was confirmed through enzymatic hydrolysis using β-glucuronidase. Finally, gas chromatography-mass spectrometry (GC-MS) analysis of derivatized metabolites (TMS and acetyl derivatives) allowed for the structural identification of this compound as one of the key metabolites.
Q3: The research mentions "Ahppa" in relation to peptides. What is the connection between Ahppa and this compound?
A3: "Ahppa" stands for 2-amino-5-(4'-hydroxyphenyl)pentanoic acid. This amino acid is structurally very similar to this compound, with the key difference being the presence of an amino group at the 2-position in Ahppa. The research highlights the discovery of novel cyclic peptides, called largamides, in marine cyanobacteria. Some of these largamides incorporate Ahppa into their structure. The presence of Ahppa, a close analogue of this compound, in these peptides suggests a potential biosynthetic link between these compounds.
Q4: Are there any known challenges in detecting this compound or its related compound, Ahppa, in biological samples?
A4: Yes, the research on microcystins points out a significant challenge in detecting Ahppa within these cyclic peptides using standard mass spectrometry (MS) techniques. Unlike other amino acids that yield characteristic fragment ions during MS analysis, the doubly homologated side chain of Ahppa does not readily produce such diagnostic fragments. This makes it difficult to definitively identify the presence of Ahppa in microcystins solely through MS analysis, potentially leading to an underestimation of its occurrence in these toxins.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-O-[(Z)-tetradec-1-enyl]-2-O-[(Z)-octadec-9-enoyl]-sn-glycero-3-phosphocholine](/img/structure/B1241687.png)



![(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile](/img/structure/B1241700.png)




![[(4E,6Z,8R,9R,10E,12R,13S,14R,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1241707.png)
